Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-
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Overview
Description
Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- is a complex organic compound with a unique structure that includes an oxirane ring and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- typically involves the reaction of appropriate phenolic compounds with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic groups may also contribute to its interactions with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Oxirane, [(phenylmethoxy)methyl]-: A simpler oxirane compound with a single aromatic group.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: A more complex oxirane with multiple aromatic groups and a different substitution pattern.
Uniqueness
Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- is unique due to its specific substitution pattern and the presence of multiple methoxy and phenyl groups. This structural complexity may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H24O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxirane |
InChI |
InChI=1S/C24H24O4/c1-25-21-12-8-19(9-13-21)24(28-17-23-16-27-23,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,23H,16-17H2,1-2H3/t23-/m0/s1 |
InChI Key |
FZSJJLUEBOLEBN-QHCPKHFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CO4 |
Origin of Product |
United States |
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